![molecular formula C22H19N5O2 B2770803 6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 900267-66-5](/img/structure/B2770803.png)
6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a member of the pyrazolo[3,4-b]pyridine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H22N4O3 with a molecular weight of 366.42 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core substituted with amino and hydroxyl groups that are critical for its biological activity.
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. In particular, studies have shown that the compound can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit several protein kinases involved in cancer progression, including DYRK1A and CDK5. For instance, IC50 values for DYRK1A and CDK5 were found to be 11 µM and 0.41 µM respectively .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit GSK-3 (IC50 = 1.5 µM) suggests a role in reducing tau phosphorylation and amyloid-beta accumulation, both of which are hallmarks of Alzheimer's pathology .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This activity is particularly relevant in conditions characterized by chronic inflammation. The IC50 values for COX inhibition range from moderate to high depending on the specific derivative being analyzed .
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers evaluated the efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as cleaved PARP and caspase-3 activation.
Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
---|---|---|
0 | 100 | - |
10 | 75 | Low |
25 | 50 | Moderate |
50 | 25 | High |
Case Study 2: Neuroprotection
A study published in Journal of Neurochemistry highlighted the neuroprotective effects of the compound in an in vivo model of Alzheimer’s disease. Mice treated with the compound showed improved cognitive function and reduced levels of amyloid plaques compared to controls.
Propiedades
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-11-4-6-15(8-12(11)2)27-22-19(13(3)26-27)20(16(10-23)21(24)25-22)14-5-7-17(28)18(29)9-14/h4-9,28-29H,1-3H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDUFADNSOPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.